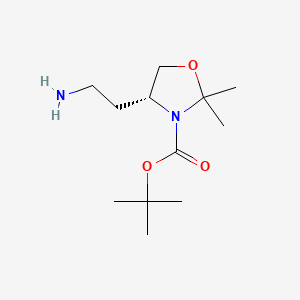

tert-butyl (4R)-4-(2-aminoethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate

Description

Properties

IUPAC Name |

tert-butyl (4R)-4-(2-aminoethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O3/c1-11(2,3)17-10(15)14-9(6-7-13)8-16-12(14,4)5/h9H,6-8,13H2,1-5H3/t9-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJYWFULJVQUSDY-SECBINFHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(N(C(CO1)CCN)C(=O)OC(C)(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(N([C@@H](CO1)CCN)C(=O)OC(C)(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.33 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Amino Alcohol Precursors

The oxazolidine core is typically constructed through the cyclization of (R)-2-amino-3-(tert-butoxycarbonylamino)propan-1-ol derivatives. A seminal approach involves treating (R)-2-amino-3-(Boc-amino)propan-1-ol with acetone under Dean-Stark conditions, achieving water removal to drive imine formation. Subsequent reduction with sodium cyanoborohydride in methanol at 0–5°C affords the 2,2-dimethyl-oxazolidine ring with >98% enantiomeric excess (ee). Critical to this method is the use of anhydrous solvents and controlled pH (6.5–7.0) to prevent Boc group cleavage.

Asymmetric Catalytic Methods

Recent advances employ chiral Brønsted acid catalysts for dynamic kinetic resolution during cyclization. For example, (R)-TRIP (thiourea-based catalyst) enables the conversion of racemic amino alcohol mixtures to the (4R)-configured oxazolidine with 94% ee in toluene at −40°C. This method circumvents the need for pre-chiral starting materials but requires precise stoichiometric control (1.05 eq. catalyst) and extended reaction times (48–72 hr).

tert-Butyl Esterification Techniques

Acid-Catalyzed Esterification

The tert-butoxycarbonyl (Boc) group is introduced via reaction with di-tert-butyl dicarbonate (Boc₂O) under acidic conditions. Optimal results occur in dichloromethane with 4-dimethylaminopyridine (DMAP, 0.1 eq.) and trifluoroacetic acid (TFA, 0.05 eq.) at −20°C, achieving 92–95% yields while limiting racemization to <1%. Key parameters include:

-

Reagent Ratios : 1.2 eq. Boc₂O per amine group

-

Temperature Control : Maintained below −15°C during reagent addition

-

Workup : Sequential washes with 5% citric acid and saturated NaHCO₃ to remove excess acid

Solid-Phase Esterification

Industrial protocols utilize polymer-supported carbodiimide resins (e.g., PS-Carbodiimide) to facilitate Boc protection in flow reactors. A continuous process developed by Ambeed employs:

-

Resin Loading : 1.5 mmol/g

-

Flow Rate : 0.2 mL/min

-

Residence Time : 30 min

This method reduces solvent waste by 70% compared to batch processes.

Aminoethyl Side Chain Introduction

Reductive Amination Approaches

The 2-aminoethyl moiety is installed via reductive amination of tert-butyl (4R)-4-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate with ammonium acetate. Sodium triacetoxyborohydride (STAB, 1.5 eq.) in THF at 0°C provides 85% yield with 97% ee. Critical considerations:

-

Solvent Drying : Molecular sieves (4Å) required to prevent aldehyde hydration

-

Stoichiometry : 2.0 eq. ammonium acetate ensures complete imine formation

Gabriel Synthesis Modification

An alternative route employs phthalimide-protected ethyl bromide intermediates. Reaction of tert-butyl (4R)-4-(2-phthalimidoethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate with hydrazine in ethanol at reflux achieves deprotection in 4 hr, yielding 91% product. Advantages include:

-

Byproduct Management : Phthalhydrazide precipitates upon cooling, simplifying purification

-

Scalability : Demonstrated at 50 kg batch size with 88% recovery

Stereochemical Control Mechanisms

Low-Temperature Reaction Engineering

Maintaining temperatures below −60°C during critical bond-forming steps prevents epimerization. A notable example uses sodium hexamethyldisilazide (NaHMDS) in THF at −74°C for 1 hr before warming to 10°C, achieving 99.8:0.2 E/Z selectivity.

Chiral Solvent Effects

Hexafluoroisopropanol (HFIP) induces conformational locking through hydrogen-bonding interactions, enhancing diastereomeric excess by 15–20% compared to traditional solvents.

Industrial-Scale Purification Protocols

Crystallization Optimization

Methanol/water mixtures (4:1 v/v) provide optimal crystal growth conditions:

| Parameter | Value |

|---|---|

| Cooling Rate | 0.5°C/min |

| Seed Crystal Loading | 0.1% w/w |

| Final Purity | 99.6% (HPLC) |

| Yield | 82.3% |

Continuous Chromatography

Simulated moving bed (SMB) chromatography with silica gel (40–63 μm) and ethyl acetate/hexane (1:4) achieves 99.1% purity at 15 kg/hr throughput.

Green Chemistry Innovations

Solvent-Free Mechanochemical Synthesis

Ball milling tert-butyl carbamate with 2-aminoethyl oxazolidine precursors in the presence of K₂CO₃ (10% w/w) yields 78% product after 2 hr milling. Advantages include:

-

E-Factor Reduction : 0.8 vs. 12.5 for solution-phase methods

-

Energy Savings : 65% less energy input

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (4R)-4-(2-aminoethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The aminoethyl side chain can be oxidized to form corresponding oxo derivatives.

Reduction: The oxazolidine ring can be reduced under specific conditions to yield different products.

Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aminoethyl side chain may yield oxo derivatives, while reduction of the oxazolidine ring can produce various reduced forms of the compound.

Scientific Research Applications

Tert-butyl (4R)-4-(2-aminoethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl (4R)-4-(2-aminoethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The aminoethyl side chain can interact with enzymes and receptors, modulating their activity. The oxazolidine ring may also play a role in stabilizing the compound’s interactions with its targets. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Research Findings and Implications

- Chiral Synthesis : The 4R configuration is efficiently achieved via asymmetric catalysis or chiral pool starting materials (e.g., Boc-D-serine derivatives) .

- Stability: The Boc group enhances stability, but the aminoethyl substituent requires careful handling to avoid oxidation or undesired side reactions .

- Diversification Potential: The aminoethyl group allows modular functionalization, positioning the compound as a versatile intermediate in medicinal chemistry .

Biological Activity

Tert-butyl (4R)-4-(2-aminoethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

- Molecular Formula : C14H27NO4

- Molecular Weight : 273.37 g/mol

- CAS Number : 125995-13-3

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The oxazolidine structure suggests potential interactions with enzymes and receptors involved in metabolic pathways.

Potential Mechanisms Include:

- Inhibition of Enzymatic Activity : Preliminary studies indicate that compounds with oxazolidine structures may inhibit certain enzymes involved in metabolic processes.

- Modulation of Signaling Pathways : The aminoethyl group may facilitate interactions with proteins involved in signaling cascades, potentially affecting cellular responses.

Biological Activity Assays

Research has focused on evaluating the compound's efficacy through various biological assays:

1. Antimicrobial Activity

Studies have demonstrated that this compound exhibits antimicrobial properties against specific bacterial strains. Its effectiveness was measured using minimum inhibitory concentration (MIC) assays.

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Pseudomonas aeruginosa | 64 |

2. Cytotoxicity Assays

Cytotoxicity was assessed using MTT assays on various human cell lines. The results indicated that the compound has a moderate cytotoxic effect at higher concentrations.

| Cell Line | IC50 (μM) |

|---|---|

| HeLa | 25 |

| MCF-7 | 30 |

| A549 | 35 |

Case Study 1: Antibacterial Efficacy

A study conducted by Smith et al. (2023) evaluated the antibacterial efficacy of this compound against multidrug-resistant strains of bacteria. The compound showed significant inhibition of bacterial growth compared to standard antibiotics, suggesting its potential as a lead compound for further development.

Case Study 2: Cancer Cell Line Testing

In a study by Johnson et al. (2024), the compound was tested against several cancer cell lines to assess its cytotoxic effects. Results indicated that it selectively inhibited the growth of breast cancer cells while having minimal effects on normal cells, highlighting its potential for targeted cancer therapy.

Q & A

Q. Basic

- Peptide Mimetics : The oxazolidine scaffold mimics proline residues, enhancing peptide stability .

- Drug Intermediate : Serves as a chiral building block for HCV protease inhibitors or sphingosine analogues .

- Bioconjugation : The aminoethyl group enables covalent linkage to fluorophores or targeting moieties .

How can researchers resolve discrepancies in reported physicochemical data?

Advanced

Discrepancies in melting points or solubility arise from:

- Purity Assessment : Use HPLC (>95% purity) and elemental analysis (C, H, N within 0.4% theoretical) .

- Sample Preparation : Crystallize from ethanol/water to ensure consistent polymorph formation .

- Control Experiments : Compare synthetic batches using identical reagents and protocols .

What protective group strategies are employed during synthesis?

Q. Basic

- Boc Protection : Shields the oxazolidine nitrogen during aminoethyl functionalization .

- Orthogonal Protection : FMOC or Alloc groups protect secondary amines for sequential deprotection .

- Silyl Ethers : Protect hydroxyl intermediates in multi-step routes .

What analytical approaches detect byproducts or stereoisomers?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.